1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine
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Overview
Description
1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine is a compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by its unique structure, which includes a boron-containing dioxaborolane ring fused to an imidazo[1,5-a]pyridine core. The presence of the boron atom makes it particularly useful in various chemical reactions and applications.
Preparation Methods
The synthesis of 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of substitution reactions.
Reaction Conditions: The reactions are usually carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation. The temperature and solvent used can vary depending on the specific reaction requirements.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems can also help in scaling up the production while maintaining safety and efficiency.
Chemical Reactions Analysis
1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or other oxidizing agents to form corresponding boronic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of boron-containing alcohols.
Common Reagents and Conditions: Common reagents include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reactions are typically carried out at elevated temperatures ranging from 50°C to 100°C.
Major Products: The major products formed from these reactions include various boronic acid derivatives, alcohols, and substituted imidazo[1,5-a]pyridines.
Scientific Research Applications
1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its use in boron neutron capture therapy (BNCT), a type of radiation therapy for cancer treatment.
Industry: In the industrial sector, it is used in the synthesis of advanced materials, including polymers and electronic materials, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine exerts its effects involves several molecular targets and pathways:
Molecular Targets: The boron atom in the compound can interact with various biological molecules, including enzymes and receptors, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine can be compared with other similar compounds:
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound also contains a dioxaborolane ring but is fused to a pyridine ring instead of an imidazo[1,5-a]pyridine core.
Phenylboronic acid pinacol ester: Another similar compound where the dioxaborolane ring is attached to a phenyl group.
1-Methyl-1H-pyrazole-5-boronic acid pinacol ester: This compound features a dioxaborolane ring attached to a pyrazole ring.
The uniqueness of this compound lies in its imidazo[1,5-a]pyridine core, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C13H21BN2O2 |
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Molecular Weight |
248.13 g/mol |
IUPAC Name |
1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C13H21BN2O2/c1-12(2)13(3,4)18-14(17-12)11-10-7-5-6-8-16(10)9-15-11/h9H,5-8H2,1-4H3 |
InChI Key |
AXTDIXMXNCMEHF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3CCCCN3C=N2 |
Origin of Product |
United States |
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